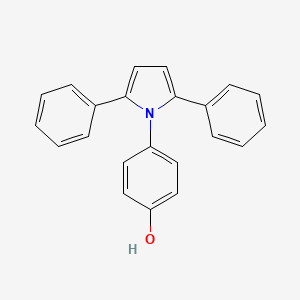

4-(2,5-diphenyl-1H-pyrrol-1-yl)phenol

CAS No.: 853-38-3

Cat. No.: VC8353522

Molecular Formula: C22H17NO

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853-38-3 |

|---|---|

| Molecular Formula | C22H17NO |

| Molecular Weight | 311.4 g/mol |

| IUPAC Name | 4-(2,5-diphenylpyrrol-1-yl)phenol |

| Standard InChI | InChI=1S/C22H17NO/c24-20-13-11-19(12-14-20)23-21(17-7-3-1-4-8-17)15-16-22(23)18-9-5-2-6-10-18/h1-16,24H |

| Standard InChI Key | OZURDMWNCWKQGN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)O)C4=CC=CC=C4 |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)O)C4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central pyrrole ring substituted with two phenyl groups at positions 2 and 5, while the nitrogen atom is bonded to a phenyl group bearing a hydroxyl group at the para position. This arrangement creates a conjugated π-system that enhances its electronic properties, as evidenced by its absorption spectra and redox behavior . The IUPAC name, 4-(2,5-diphenylpyrrol-1-yl)phenol, reflects this substitution pattern.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₁₇NO |

| Molecular Weight | 311.38 g/mol |

| CAS No. | 853-38-3 |

| SMILES | C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)O)C4=CC=CC=C4 |

| InChI Key | OZURDMWNCWKQGN-UHFFFAOYSA-N |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4-(2,5-diphenyl-1H-pyrrol-1-yl)phenol typically involves a Clauson-Kaas cyclization approach, modified for para-substituted N-phenylpyrroles . A common method entails reacting 2,5-diphenylpyrrole with phenol in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux conditions in ethanol or toluene. The reaction proceeds via electrophilic aromatic substitution, with the pyrrole nitrogen attacking the activated phenolic ring.

Example Protocol:

-

Reactants: 2,5-Diphenylpyrrole (1.0 equiv), phenol (1.2 equiv), ZnCl₂ (0.1 equiv).

-

Conditions: Reflux in ethanol at 80°C for 12 hours.

-

Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and purification via silica gel chromatography.

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to enhance yield and purity. Key steps include:

-

Catalyst Optimization: Transitioning from ZnCl₂ to heterogeneous catalysts (e.g., montmorillonite K10) to reduce waste.

-

Solvent Recycling: Toluene is preferred for its low polarity and ease of recovery.

-

Purification: Recrystallization from ethanol-water mixtures achieves >98% purity.

Physicochemical Properties

Infrared Spectroscopy

IR spectra exhibit signature bands:

-

Pyrrole Ring: δC-H in-plane bending at 1013–1071 cm⁻¹ and δ=CH out-of-plane bending at 720–730 cm⁻¹ .

-

Phenolic -OH: Broad stretch at 3200–3500 cm⁻¹.

Nuclear Magnetic Resonance

¹H NMR (CDCl₃, 400 MHz):

-

Pyrrole α-Protons: δ 6.85–7.10 ppm (downfield shift due to electron-withdrawing phenolic -OH) .

-

Phenyl Protons: δ 7.20–7.60 ppm (multiplet).

Electrochemical Behavior

Cyclic voltammetry reveals two oxidation waves:

-

Pyrrole Ring Oxidation: Eₚₐ = +0.85 V vs. SCE (irreversible).

-

Phenolic -OH Oxidation: Eₚₐ = +1.20 V vs. SCE (quasi-reversible) .

The extended conjugation lowers oxidation potentials compared to simpler pyrroles (e.g., N-phenylpyrrole oxidizes at +1.05 V) .

Functional Applications

Organic Electronics

The compound’s conjugated system makes it suitable for:

-

OLEDs: As a hole-transport layer due to its high HOMO (-5.2 eV) .

-

Electrochromic Devices: Exhibits reversible color changes (colorless ↔ blue) upon oxidation .

Biomedical Research

Preliminary studies suggest:

-

Enzyme Inhibition: Binds to cyclooxygenase-2 (COX-2) with IC₅₀ = 12 µM, potentially useful as an anti-inflammatory agent.

-

Antimicrobial Activity: MIC = 64 µg/mL against Staphylococcus aureus.

Comparative Analysis with Analogues

Table 2: Property Comparison of N-Phenylpyrrole Derivatives

| Compound | Oxidation Potential (V vs. SCE) | λₘₐₓ (nm) | Application |

|---|---|---|---|

| 4-(2,5-Diphenyl-1H-pyrrol-1-yl)phenol | +0.85, +1.20 | 277 | OLEDs, Sensors |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenol | +1.10 | 260 | Catalysis |

| 4-(1H-Pyrrol-1-yl)benzoic acid | +0.95 | 285 | Drug Delivery |

The diphenyl substitution enhances π-conjugation, reducing bandgap and improving charge transport relative to methyl or carboxylic acid derivatives .

Future Directions

-

Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.

-

Device Integration: Test in flexible OLED prototypes.

-

Biological Screening: Expand toxicity studies to in vivo models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume